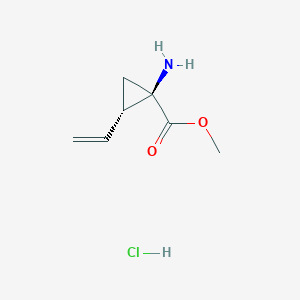

(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride” is a compound of high pharmaceutical importance . It is a tailor-made, sterically constrained α-amino acid .

Synthesis Analysis

The asymmetric synthesis of this compound involves a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni(ii) complex . This process has been described as operationally convenient and has been scaled up to 6 g of the starting Ni(ii) complex .Molecular Structure Analysis

The molecular structure of this compound is derived from its synthesis process. The compound is an α-amino acid, which means it contains an amino (-NH2) and a carboxyl (-COOH) functional group. The “vinyl” in its name indicates the presence of an ethenyl group (-CH=CH2), and “cyclopropane” refers to a three-membered carbon ring in its structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include PTC alkylation (SN2), homogeneous SN2′ cyclization, and disassembly of the resultant Ni(ii) complex . These reactions are part of the asymmetric synthesis process used to produce this compound .Aplicaciones Científicas De Investigación

Ethylene Inhibition in Plants

- 1-Methylcyclopropene (1-MCP) is extensively studied for its role as an ethylene action inhibitor in various fruits, vegetables, and floricultural crops. Effective at low concentrations, 1-MCP has been instrumental in advancing our understanding of ethylene's role in plant physiology, including delaying ripening and senescence in a broad range of agricultural products. This research underscores the potential utility of cyclopropane derivatives in agricultural and plant science applications (Blankenship & Dole, 2003).

Applications in Food Science

- Controlled Release of Gaseous Compounds: Research on stabilizing and controlling the release of gaseous compounds like 1-MCP for pre-harvest and postharvest management highlights the importance of such chemicals in maintaining the safety and quality of fresh produce. The development of formulations for controlled release can improve the effectiveness of these compounds in agricultural applications (Chen et al., 2020).

Chemical Recycling

- Chemical Recycling of Polymers: Studies on chemical recycling, such as the hydrolysis of poly(ethylene terephthalate) (PET) to recover monomers, indicate the relevance of chemical processes involving cyclopropane derivatives in materials science. These processes are part of broader efforts to address environmental concerns associated with polymer waste (Karayannidis & Achilias, 2007).

Drug Metabolism

- Drug Conjugation: The role of cyclopropane derivatives in drug metabolism, specifically in phase 2 reactions such as glucuronidation, is an area of pharmacological research. Understanding these processes is crucial for developing safer and more effective pharmaceuticals (Dutton, 1978).

Propiedades

IUPAC Name |

methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-3-5-4-7(5,8)6(9)10-2;/h3,5H,1,4,8H2,2H3;1H/t5-,7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHLWAMYTKXJPL-HCSZTWNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1C=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C[C@H]1C=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463300 |

Source

|

| Record name | Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride | |

CAS RN |

259214-58-9 |

Source

|

| Record name | Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)

![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)

![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)

![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)